molecular formula C18H19N2NaO8S B590520 Dapsone N-β-D-Glucuronide Sodium Salt CAS No. 54749-81-4

Dapsone N-β-D-Glucuronide Sodium Salt

Cat. No.: B590520
CAS No.: 54749-81-4
M. Wt: 446.406
InChI Key: VWMSHVANJJMJPO-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dapsone N-β-D-Glucuronide Sodium Salt typically involves the glucuronidation of dapsone. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, dapsone is reacted with uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes. The chemical method involves the reaction of dapsone with glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale glucuronidation processes using chemical catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Dapsone N-β-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dapsone N-β-D-Glucuronide Sodium Salt is used extensively in scientific research due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dapsone N-β-D-Glucuronide Sodium Salt is unique due to its glucuronide conjugation, which enhances its solubility and alters its pharmacokinetic profile. This modification allows for better understanding of dapsone metabolism and its interactions within biological systems .

Biological Activity

Dapsone N-β-D-Glucuronide Sodium Salt is a metabolite of dapsone, an antibiotic with significant applications in treating various infections and inflammatory conditions. This compound's biological activity is primarily linked to its role in drug metabolism, pharmacokinetics, and its effects on bacterial growth and inflammatory processes.

Target Enzyme and Pathways

  • This compound primarily targets the enzyme dihydropteroate synthetase , inhibiting the synthesis of dihydrofolic acid, which is crucial for bacterial survival. This mechanism mirrors that of sulfonamides, leading to reduced bacterial proliferation by preventing folic acid formation .

Pharmacokinetics

  • The compound undergoes extensive hepatic metabolism, primarily through CYP2E1-mediated processes , resulting in various metabolites, including the glucuronide form. The plasma half-life of dapsone varies significantly among individuals, typically ranging from 10 to 50 hours , with an average of 28 hours .

Biological Activity

Antimicrobial Properties

  • Dapsone exhibits bacteriostatic activity against a range of pathogens, including Staphylococcus aureus and Mycobacterium leprae. Its effectiveness stems from its ability to inhibit folic acid synthesis in bacteria .

Anti-inflammatory Effects

  • Beyond its antimicrobial properties, dapsone also possesses anti-inflammatory activity . It modulates neutrophil function by inhibiting the myeloperoxidase-peroxide halide-mediated cytotoxic system, thereby controlling neutrophil-induced tissue damage in inflammatory conditions .

Case Studies and Research Findings

Clinical Applications
this compound has been utilized in various clinical contexts:

  • Dermatological Conditions:
    • Dermatitis Herpetiformis: Patients treated with dapsone show rapid reduction in pruritus and skin lesions. A typical starting dose is 50 mg daily , titrated up to 300 mg as needed .
    • Sweet Syndrome: Dapsone has demonstrated efficacy in treating this condition through its inhibitory effects on neutrophil activity, with dosages ranging from 100 to 200 mg/day .
  • Neutrophilic Dermatoses:
    • In conditions like Hidradenitis Suppurativa , dapsone treatment resulted in symptomatic improvement for a significant proportion of patients. A study showed that 62% experienced some degree of symptom relief when treated with doses between 25 to 100 mg/day .

Data Tables

Condition Dosage Range (mg/day) Efficacy Observed
Dermatitis Herpetiformis50–300Rapid reduction in pruritus and lesions
Sweet Syndrome100–200Positive response observed
Hidradenitis Suppurativa25–10062% had symptom improvement

Properties

CAS No.

54749-81-4

Molecular Formula

C18H19N2NaO8S

Molecular Weight

446.406

IUPAC Name

sodium;6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C18H20N2O8S.Na/c19-9-1-5-11(6-2-9)29(26,27)12-7-3-10(4-8-12)20-17-15(23)13(21)14(22)16(28-17)18(24)25;/h1-8,13-17,20-23H,19H2,(H,24,25);/q;+1/p-1

InChI Key

VWMSHVANJJMJPO-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]

Synonyms

[[4-[(4-Aminophenyl)sulfonyl]phenyl]amino]-1-deoxy-β-D-glucopyranuronic Acid Monosodium Salt;  1-Deoxy-1-p-sulfanilylanilino-β-D-glucopyranuronic Acid Monosodium Salt; 

Origin of Product

United States

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